molecular formula C11H14O B1265539 4-tert-Butylbenzaldehyde CAS No. 939-97-9

4-tert-Butylbenzaldehyde

Cat. No.: B1265539
CAS No.: 939-97-9
M. Wt: 162.23 g/mol
InChI Key: OTXINXDGSUFPNU-UHFFFAOYSA-N
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Description

4-tert-Butylbenzaldehyde, also known as 4-(1,1-dimethylethyl)benzaldehyde, is an organic compound with the molecular formula C₁₁H₁₄O. It is a clear, colorless to yellow liquid with a characteristic aldehyde odor. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, dyes, and fragrance compounds .

Biochemical Analysis

Biochemical Properties

4-tert-Butylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff bases. It interacts with enzymes such as mushroom tyrosinase, where it acts as an inhibitor . The compound’s interaction with tyrosinase involves the inhibition of the enzyme’s activity, which is crucial in the hydroxylation of tyrosine and the oxidation of o-diphenols to o-quinones . These interactions highlight the compound’s potential in biochemical applications, especially in enzyme inhibition studies.

Cellular Effects

This compound has been observed to affect various cellular processes. It influences cell function by interacting with cellular enzymes and proteins, leading to changes in cell signaling pathways and gene expression . The compound’s impact on cellular metabolism includes alterations in the activity of key metabolic enzymes, which can affect overall cellular function and energy production . These effects underscore the importance of understanding the compound’s role in cellular biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as tyrosinase by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . These molecular mechanisms provide insights into the compound’s biochemical activity and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity on enzymes such as tyrosinase . Long-term exposure to the compound in in vitro and in vivo studies has also revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects through enzyme inhibition . At higher doses, this compound can cause adverse effects, including toxicity to reproductive organs and other tissues . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its oxidation to 4-tert-butylbenzoic acid . This metabolic transformation is catalyzed by enzymes such as aldehyde dehydrogenase, which plays a crucial role in the compound’s biotransformation . The compound’s involvement in these metabolic pathways can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues can also affect its overall bioavailability and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s activity and function can be affected by its localization within cellular compartments such as the cytoplasm, nucleus, or mitochondria . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylbenzaldehyde can be synthesized through several methods:

Industrial Production Methods

In industrial settings, the oxidation method is commonly used due to its efficiency and high yield. The process involves the controlled oxidation of 4-tert-butyltoluene in the presence of suitable catalysts and solvents to produce this compound .

Chemical Reactions Analysis

4-tert-Butylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to 4-tert-butylbenzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-tert-butylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: this compound can participate in condensation reactions, such as the formation of Schiff bases with amines.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the aldehyde group directs incoming electrophiles to the ortho and para positions relative to the tert-butyl group.

Comparison with Similar Compounds

4-tert-Butylbenzaldehyde can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of a tert-butyl group and an aldehyde group, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

4-tert-butylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXINXDGSUFPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027343
Record name 4-tert-Butylbenzaldehyde
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-97-9
Record name 4-tert-Butylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-97-9
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Record name 4-tert-Butylbenzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-(1,1-dimethylethyl)-
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Record name 4-tert-Butylbenzaldehyde
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Record name 4-tert-butylbenzaldehyde
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Record name 4-TERT-BUTYLBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

A mixture of 0.445 g of 4-t-butyltoluene, 0.016 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to 4-t-butyltoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 2 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-t-butylbenzoic acid and 4-t-butylbenzaldehyde in 97% and 1% yields, respectively, at 100% conversion of 4-t-butyltoluene.
Quantity
0.445 g
Type
reactant
Reaction Step One
Quantity
0.016 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Higher yields are obtained in the oxidation of methoxy-, phenoxy- or tert-butyl-substituted toluenes, which has been traced back to the positive inductive effect of these groups (Grybowska, 1987; Ueshima, 1992; Constantini, 1986). Thus, p-methoxytoluene and p-phenoxytoluene toluene can be oxidized to the corresponding aldehydes (EP 226 640) at 450° C. on a vanadium-thallium-cesium-antimony catalyst or a vanadium-cesium-potassium-phosphorus-iron-cobalt-oxide catalyst at a yield of over 75%. On the latter catalyst, in accordance with the weaker electron-donating effect of the tert-butyl substituent in comparison with the methoxy and phenoxy substituents, p-tert-butylbenzaldehyde is obtained with a yield of 56% (EP 226 640).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-phenoxytoluene toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
vanadium-thallium-cesium-antimony
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
vanadium-cesium-potassium-phosphorus iron-cobalt-oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 0.445 g of 4-t-butyltoluene, 0.016 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to 4-t-butyltoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 2 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-t-butylbenzoic acid and 4-t-butylbenzaldehyde in 97% and 1% yields, respectively, at 100% conversion of 4-t-butyltoluene.
Quantity
0.445 g
Type
reactant
Reaction Step One
Quantity
0.016 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

17 g of hexamethylenetetramine, 9 ml of water, 6 ml of ethanol and 21.5 g of 95% p-tert-butylbenzyl chloride are added to a three-necked flask provided with a thermometer, magnetic stirrer and reflux condenser. The mixture is now warmed slowly to 45° C. while stirring. At this temperature the mixture is initially slurry-like and thereafter thinly liquid. An exothermic reaction occurs. The temperature is held at 45° C. with the aid of an ice-bath until the reaction fades away. Thereupon the mixture is stirred with renewed warming at 45° C. for 30 minutes. The reflux condenser is now replaced by a distillation bridge and 5 ml of ethanol are distilled off from the mixture under a slight vacuum (70 Torr). Thereupon, the distillation bridge is removed and a water separator is attached, thus enabling the separated water to flow back into the reaction vessel. The water separator is filled with about 60 ml of water and 10 ml of toluene and the mixture is treated with 60 ml of water. The mixture is heated to 140° C. At the beginning of the steam distillation the pH-value is adjusted to 4.5-5 by means of 60% sulphuric acid. The liquid in the water separator is renewed several times. The organic phases are separated from the distillates and the aqueous fractions are extracted with ether. The ether extracts and organic phases are in each case combined and washed with, in each case, about 20 ml of 15% sulphuric acid, water, 10% sodium carbonate solution and finally again with water and then concentrated. There are thus obtained a total of 14.7 g of crude product which are fractionated at 17 Torr over a 5 cm Widmer column and give 11.8 g (60%) of p-tert-butylbenzaldehyde with a purity of 92% (NMR/GC).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

In 3 mL of acetic acid was dissolved 300 mg of p-t-butyltoluene to give a solution, and the solution was further combined with 150 mg of the catalyst A and 33 mg of N-hydroxyphthalimide, followed by stirring at 100° C. in an oxygen atmosphere for 6 hours. The reaction mixture was analyzed through gas chromatography to find that p-t-butylbenzoic acid and p-t-butylbenzaldehyde were obtained in yields of 66.5% and 3.8%, respectively, with a conversion from p-t-butyltoluene of 82.2%. The catalyst A was separated from the reaction mixture through filtration, washed with ethyl acetate two times, dried at room temperature (25° C.) under reduced pressure, and recovered as a catalyst A1. The cobalt ion concentration in the reaction mixture, from which the catalyst A1 had been separated through filtration, was measured through atomic absorption spectrometry and was found to be 24 ppm.
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
150 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
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